molecular formula C6H4ClFO4S2 B1618213 2-Fluorosulphonylbenzenesulphonyl chloride CAS No. 30672-70-9

2-Fluorosulphonylbenzenesulphonyl chloride

Cat. No.: B1618213
CAS No.: 30672-70-9
M. Wt: 258.7 g/mol
InChI Key: UHOQOZLYSJNPJR-UHFFFAOYSA-N
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Description

2-Fluorosulphonylbenzenesulphonyl chloride is a useful research compound. Its molecular formula is C6H4ClFO4S2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137843. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Preparation of Fluorothiophenol : 2-Fluorosulphonylbenzenesulphonyl chloride is utilized in the preparation of 4-fluorothiophenol. This process involves a series of reactions starting with 4-fluorobenzenesulphonyl chloride, which is then converted into 4-fluorothiophenol through a series of steps including reaction with sodium hydrogen sulphite, reduction with sulphur dioxide, and reaction with sodium borohydride (Fiege et al., 1998).

Chemical Modification and Analysis

  • Activating Hydroxyl Groups of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound related to this compound, is effective for activating hydroxyl groups in various solid supports. This activation is crucial for the covalent attachment of biologicals such as enzymes and antibodies, with applications in therapeutic and bioselective separations (Chang et al., 1992).

Medical and Pharmaceutical Research

  • Synthesis of Potential Radiotracers : Arylpropylsulphonamides, derivatives of this compound, are investigated as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands. These compounds, like N-2-(4-N-(4-[18F]fluorobenzamido)phenyl)-propyl-2-propanesulphonamide, are synthesized for use in cerebral imaging with positron emission tomography (Kronenberg et al., 2007).

Material Science and Engineering

  • Synthesis of Poly(arylene ether sulphones) : this compound-related compounds are used in the synthesis of halogenophenols, which are intermediates in producing poly(arylene ether sulphones). These polymers have significant industrial applications due to their thermal stability and mechanical strength (Attwood et al., 1977).

Biochemical Analysis

Biochemical Properties

In particular, 2-Fluorosulphonylbenzenesulphonyl chloride is known to react with nucleophilic amino acid residues such as serine, threonine, and tyrosine in proteins. This reaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification. For example, the sulfonylation of serine residues in serine proteases can result in the inhibition of these enzymes, which are crucial for various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins involved in signal transduction pathways can alter the signaling dynamics, leading to changes in cellular responses to external stimuli .

Moreover, this compound can affect gene expression by modifying transcription factors or other regulatory proteins. This modification can either enhance or suppress the transcription of specific genes, thereby influencing cellular metabolism and function .

Molecular Mechanism

For example, the sulfonylation of serine residues in enzymes can inhibit their catalytic activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency. Similarly, the modification of transcription factors can alter their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biochemical activity .

Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis .

Threshold effects have been observed, where a specific dose of the compound is required to achieve a measurable biochemical effect. Beyond this threshold, increasing the dose can lead to more pronounced effects, but also a higher risk of adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For instance, the sulfonylation of enzymes in the glycolytic pathway can alter the rate of glucose metabolism, leading to changes in cellular energy production .

Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their role in oxidative phosphorylation and other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can modify nuclear proteins and influence gene expression .

Similarly, the compound can be localized to the mitochondria or endoplasmic reticulum, where it can affect mitochondrial function or protein synthesis, respectively .

Properties

IUPAC Name

2-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOQOZLYSJNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184711
Record name 2-Fluorosulphonylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30672-70-9
Record name 2-(Chlorosulfonyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30672-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorosulphonylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorosulphonylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorosulphonylbenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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